3-(4-Methoxyphenyl)phenol

Vue d'ensemble

Description

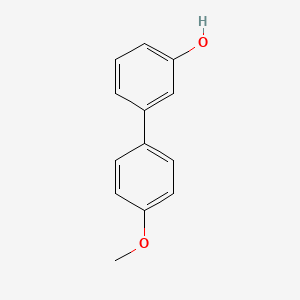

3-(4-Methoxyphenyl)phenol is an organic compound characterized by a phenol group substituted with a methoxy group at the para position of one of the benzene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of boronic acids and palladium catalysts. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenolic hydroxyl group in 3-(4-Methoxyphenyl)phenol is susceptible to oxidation. For example:

-

Quinone Formation : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the phenol to a quinone derivative. This reaction is critical in studies of antioxidant activity .

-

Reagents and Conditions :

-

KMnO₄ in acidic or neutral media (yield: ~60–75%).

-

CrO₃ in glacial acetic acid (yield: ~50–65%).

-

Key Product : 3-(4-Methoxyphenyl)-1,2-benzoquinone.

Reduction Reactions

The aromatic ring system can undergo hydrogenation under catalytic conditions:

-

Hydrogenation : Palladium on carbon (Pd/C) catalyzes the reduction of the aromatic ring to a cyclohexane derivative .

-

Conditions: H₂ gas (1–3 atm), room temperature to 80°C.

-

Yield: 85–90% for saturated derivatives.

-

Electrophilic Substitution

The phenolic ring’s electron-rich nature facilitates electrophilic substitutions:

-

Nitration :

-

Reagents: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

-

Products: Nitro derivatives at the ortho and para positions relative to the hydroxyl group.

-

-

Sulfonation :

-

Reagents: Fuming H₂SO₄.

-

Products: Sulfonic acid derivatives.

-

Alkylation and Acylation

The hydroxyl group undergoes O-alkylation or O-acylation:

-

Methylation :

-

Reagents: Dimethyl sulfate (DMS) in alkaline conditions.

-

Product: 3-(4-Methoxyphenyl)anisole.

-

-

Acetylation :

Condensation Reactions

This compound participates in acid-catalyzed condensations:

-

Coumarin Synthesis : Reacts with cinnamic acid derivatives in the presence of AlCl₃ to form dihydrocoumarins .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the aromatic structure:

-

Heck Reaction : Introduces alkenyl groups using aryl halides and alkenes .

-

Example: Reaction with 4-bromoanisole forms extended conjugated systems.

-

Catalyst: Pd(OAc)₂ with PPh₃ ligand.

-

Yield: 60–75%.

-

Table 2: Comparison of Nitration vs. Sulfonation

| Parameter | Nitration | Sulfonation |

|---|---|---|

| Reagents | HNO₃/H₂SO₄ | Fuming H₂SO₄ |

| Position | Ortho/Para to -OH | Para to -OH |

| Stability | Moderate | High |

| Applications | Dye intermediates | Surfactant synthesis |

Biological Relevance

While not directly covered in the cited studies, structural analogs of this compound exhibit bioactivity:

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)phenol involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a role in inflammation and cell survival pathways . This inhibition can lead to reduced neuroinflammation and protection against dopaminergic neurodegeneration .

Comparaison Avec Des Composés Similaires

4-Methoxyphenol:

Uniqueness: 3-(4-Methoxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other methoxyphenols. Its ability to inhibit STAT3 and its potential neuroprotective effects set it apart from similar compounds .

Activité Biologique

3-(4-Methoxyphenyl)phenol, also known as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has garnered significant attention in recent years due to its diverse biological activities. This compound exhibits anti-inflammatory, anticancer, and neuroprotective properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

MMPP is characterized by its unique molecular structure, which includes a methoxy group and a phenolic moiety. The presence of these functional groups contributes to its biological activity. The compound's chemical formula is C16H16O3, and its molecular weight is approximately 256.3 g/mol.

Anti-inflammatory Activity

Research indicates that MMPP possesses potent anti-inflammatory properties. A study demonstrated that MMPP can alleviate inflammatory responses in LPS-induced liver sepsis models by inhibiting STAT3 phosphorylation. This inhibition reduces the expression of pro-inflammatory cytokines and mediators, suggesting its potential for treating inflammatory diseases .

Table 1: Effects of MMPP on Inflammatory Markers

| Inflammatory Marker | Control | MMPP Treatment |

|---|---|---|

| iNOS | High | Significantly Lower |

| TNF-α | Elevated | Reduced |

| IL-6 | Elevated | Reduced |

Anticancer Activity

MMPP has shown promising results in cancer research, particularly in breast and colon cancer models. It exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.

- Regulation of VEGFR2 and PPARγ : MMPP inhibits VEGFR2 phosphorylation and enhances PPARγ transcriptional activity, leading to reduced AKT activity and subsequent tumor growth inhibition .

- Induction of Apoptosis : The compound activates pro-apoptotic proteins such as caspases while inhibiting anti-apoptotic proteins like Bcl-2. This dual action promotes apoptosis in cancer cells .

Table 2: Anticancer Effects of MMPP on Cell Lines

| Cell Line | IC50 (μg/ml) | Cell Viability Reduction (%) |

|---|---|---|

| MCF7 | 63.13 | 64.18 |

| MDA-MB-231 | 59.43 | 41.28 |

| MDA-MB-468 | 58.46 | 41.87 |

Neuroprotective Effects

MMPP's neuroprotective properties have been investigated in models of neurodegeneration, particularly concerning dopaminergic neurons. It has been shown to attenuate neuroinflammation and protect against cell death induced by neurotoxic agents.

Case Study: Parkinson's Disease Model

In a study involving MPTP-induced dopaminergic neurodegeneration, MMPP treatment significantly reduced the expression of p-STAT3 and inflammatory markers in the brain, indicating its potential as a therapeutic agent for Parkinson's disease .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYXDZTSTYXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437759 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33104-27-7 | |

| Record name | 4'-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.